molecular formula C23H20ClN3O3S B2742620 4-chloro-2,5-dimethyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide CAS No. 898420-79-6

4-chloro-2,5-dimethyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

Cat. No. B2742620
CAS RN: 898420-79-6
M. Wt: 453.94
InChI Key: DDYMUVCQFQBHFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-2,5-dimethyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C23H20ClN3O3S and its molecular weight is 453.94. The purity is usually 95%.
BenchChem offers high-quality 4-chloro-2,5-dimethyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-2,5-dimethyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

A study by Sławiński et al. (2012) synthesized novel benzenesulfonamide derivatives with potential anticancer properties. These compounds were evaluated against a panel of 13 human tumor cell lines, showing remarkable activity at low micromolar levels (Sławiński et al., 2012). Similarly, Alqasoumi et al. (2010) focused on novel tetrahydroquinoline derivatives bearing the sulfonamide moiety, demonstrating significant antitumor efficacy, surpassing that of Doxorubicin in certain cases (Alqasoumi et al., 2010).

Antimicrobial and Anti-HIV Activity

Research by Vanparia et al. (2013) developed quinazolinone–sulfonamide linked hybrid entities, demonstrating diverse antimicrobial activities. These compounds were synthesized from glycine and screened for efficacy against various bacteria and fungi (Vanparia et al., 2013). Pomarnacka and Kornicka (2001) explored 2-mercaptobenzenesulfonamides and their oxidation products, evaluating their anticancer and anti-HIV activities, with certain derivatives displaying moderate anti-HIV activity (Pomarnacka & Kornicka, 2001).

Synthesis and Characterization

Cremonesi et al. (2010) described the synthesis of tetrahydroquinazoline derivatives via the aza Diels-Alder reaction. These compounds were characterized based on analytical and spectroscopic data, highlighting the chemical behavior of such derivatives (Cremonesi et al., 2010).

Antihypertensive and Diuretic Agents

Rahman et al. (2014) synthesized a series of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl), substituted benzene sulfonamide derivatives. These compounds were evaluated for their diuretic, antihypertensive, and anti-diabetic potentials, with six compounds showing significantly excellent activity (Rahman et al., 2014).

properties

IUPAC Name

4-chloro-2,5-dimethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O3S/c1-14-13-22(15(2)12-20(14)24)31(29,30)26-17-8-10-18(11-9-17)27-16(3)25-21-7-5-4-6-19(21)23(27)28/h4-13,26H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDYMUVCQFQBHFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NC2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-2,5-dimethyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

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